molecular formula C16H24N2O4 B14048686 Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester

Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester

Cat. No.: B14048686
M. Wt: 308.37 g/mol
InChI Key: BCJCCCHHEIHNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester typically involves the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: NaOCH3, LiAlH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds and peptides.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amino group. This free amino group can then participate in various chemical reactions, such as nucleophilic substitution or condensation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester is unique due to its combination of a Boc-protected amino group and a pyridine ring, which provides both stability and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

ditert-butyl 2-amino-2-pyridin-4-ylpropanedioate

InChI

InChI=1S/C16H24N2O4/c1-14(2,3)21-12(19)16(17,11-7-9-18-10-8-11)13(20)22-15(4,5)6/h7-10H,17H2,1-6H3

InChI Key

BCJCCCHHEIHNAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=NC=C1)(C(=O)OC(C)(C)C)N

Origin of Product

United States

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